molecular formula C10H12N4O6 B11816648 2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester

2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester

Cat. No.: B11816648
M. Wt: 284.23 g/mol
InChI Key: ONHUPCAVZVIYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester is a chemical compound with the molecular formula C10H12N4O6. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitrofurfurylidene group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 5-nitrofurfuraldehyde under acidic conditions to yield the final product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester involves its interaction with specific molecular targets. The nitrofurfurylidene group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its antimicrobial and anticancer activities. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid methyl ester
  • 2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]propionic acid ethyl ester
  • 2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]butyric acid ethyl ester

Uniqueness

2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester is unique due to its specific structural features, such as the presence of the nitrofurfurylidene group and the ethyl ester moiety. These features contribute to its distinct chemical reactivity and biological activities compared to similar compounds .

Properties

IUPAC Name

ethyl 2-[carbamoyl-[(5-nitrofuran-2-yl)methylideneamino]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O6/c1-2-19-9(15)6-13(10(11)16)12-5-7-3-4-8(20-7)14(17)18/h3-5H,2,6H2,1H3,(H2,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHUPCAVZVIYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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